molecular formula C26H24ClN3O2 B2580611 1-(5-chloro-2-methoxyphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 847397-56-2

1-(5-chloro-2-methoxyphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2580611
CAS No.: 847397-56-2
M. Wt: 445.95
InChI Key: SUVGCFZKVOQFLH-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-2-one core substituted at the 1-position with a 5-chloro-2-methoxyphenyl group and at the 4-position with a benzimidazole moiety. The benzimidazole is further functionalized with a (4-methylphenyl)methyl group at its nitrogen atom .

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-4-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O2/c1-17-7-9-18(10-8-17)15-30-22-6-4-3-5-21(22)28-26(30)19-13-25(31)29(16-19)23-14-20(27)11-12-24(23)32-2/h3-12,14,19H,13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVGCFZKVOQFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=C(C=CC(=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methoxyphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methoxyphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(5-chloro-2-methoxyphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays to study enzyme interactions and cellular processes.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing the pyrrolidin-2-one or benzimidazole frameworks, emphasizing substituent effects on physicochemical properties and bioactivity.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Key Substituents Molecular Weight (g/mol) Notable Bioactivity/Properties Reference
Target Compound : 1-(5-Chloro-2-methoxyphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one 5-Chloro-2-methoxyphenyl; (4-methylphenyl)methyl-benzimidazole ~477.9 Undisclosed (structural analog suggests CNS/kinase targeting)
1-(4-Chlorophenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one 4-Chlorophenyl; 2-(2-methoxyphenoxy)ethyl-benzimidazole ~503.9 Enhanced solubility due to ether linkage
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one 5-Chloro-2-hydroxyphenyl; thioxo-oxadiazole ~382.8 1.5× higher antioxidant activity vs. ascorbic acid
4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one HCl 2,6-dimethylphenoxyethyl-benzimidazole; 4-fluorophenylmethyl ~552.0 (HCl salt) Improved bioavailability (salt form)
5-(3-Chloro-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one 3-Chlorophenyl; 4-methylbenzoyl; hydroxypropyl ~385.8 Synthetic intermediate; optical density = 1.149

Key Observations:

Substituent Effects on Bioactivity: The hydroxyl group in 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-oxadiazol-2-yl)pyrrolidin-2-one () enhances antioxidant activity (1.5× ascorbic acid) via radical scavenging . The 2-(2-methoxyphenoxy)ethyl side chain in ’s analog introduces an ether linkage, which could enhance solubility and metabolic stability compared to the target compound’s (4-methylphenyl)methyl group .

Molecular weights of analogs range from ~383–553 g/mol, with the target compound (~478 g/mol) falling within acceptable ranges for oral bioavailability.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods used for ’s analog, involving alkylation of benzimidazole precursors with substituted benzyl halides .
  • highlights the use of substituted benzaldehydes (e.g., 3-chloro benzaldehyde) to introduce aromatic diversity, a strategy applicable to modifying the target compound’s phenyl group .

Biological Activity

The compound 1-(5-chloro-2-methoxyphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article examines its biological properties, including antitumor, antimicrobial, and enzyme inhibitory activities. The synthesis and characterization of this compound, along with its pharmacological implications, are also discussed.

Chemical Structure

The molecular formula of the compound is C21H25ClN2O2C_{21}H_{25}ClN_2O_2 with a molecular weight of approximately 376.89 g/mol. Its structure includes a pyrrolidine ring, a benzodiazole moiety, and chloro and methoxy substituents on the phenyl groups.

Antitumor Activity

Recent studies have demonstrated that compounds similar to the target molecule exhibit significant antitumor activity. For instance, certain derivatives have been shown to inhibit cell proliferation in various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • IC50 Values :
    • A549: 2.12±0.21μM2.12\pm 0.21\,\mu M
    • HCC827: 5.13±0.97μM5.13\pm 0.97\,\mu M
    • NCI-H358: 0.85±0.05μM0.85\pm 0.05\,\mu M

These results indicate that the compound could be a promising candidate for further development as an antitumor agent, particularly due to its effectiveness at low concentrations in vitro .

Antimicrobial Activity

The antimicrobial properties of similar compounds have been evaluated against both Gram-positive and Gram-negative bacteria using broth microdilution methods. The following observations were made:

  • Tested Strains : Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
  • Results : Certain derivatives exhibited notable antibacterial activity, suggesting that the presence of specific functional groups enhances efficacy against bacterial strains .

Enzyme Inhibition

Compounds containing similar structural motifs have also been investigated for their ability to inhibit key enzymes:

  • Enzymes Tested : Acetylcholinesterase (AChE) and urease.
  • Findings : The synthesized derivatives showed varying degrees of inhibition against these enzymes, indicating potential applications in treating conditions such as Alzheimer's disease and other enzyme-related disorders .

Case Studies

Several studies have highlighted the biological activity of compounds related to the target molecule:

  • Antitumor Efficacy Study :
    • Researchers synthesized a series of benzimidazole derivatives and evaluated their cytotoxic effects on lung cancer cell lines.
    • Compounds showed higher efficacy in 2D assays compared to 3D models, emphasizing the need for further structural optimization .
  • Antimicrobial Evaluation :
    • A study focused on piperidine derivatives revealed significant antibacterial properties against E. coli and S. aureus, with some compounds achieving MIC values below clinically relevant thresholds .
  • Enzyme Inhibition Analysis :
    • Investigations into enzyme inhibition demonstrated that certain derivatives effectively inhibited AChE activity, supporting their potential use in neurodegenerative disease treatments .

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